Home > Products > Screening Compounds P141842 > Ethyl Olmesartan Medoxomil
Ethyl Olmesartan Medoxomil - 1378863-74-1

Ethyl Olmesartan Medoxomil

Catalog Number: EVT-1461738
CAS Number: 1378863-74-1
Molecular Formula: C30H32N6O6
Molecular Weight: 572.622
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Olmesartan Medoxomil is a prodrug of Olmesartan, a potent, orally active, selective antagonist of the angiotensin II type 1 (AT1) receptor. [ [], [] ] It is widely used in the treatment of hypertension. [ [], [] ] Olmesartan Medoxomil is classified as an angiotensin II receptor blocker (ARB). [ [], [] ]

Olmesartan Medoxomil

Compound Description: Olmesartan medoxomil is a widely prescribed angiotensin II receptor blocker used in the management of hypertension. As a prodrug, it is metabolized into its active form, olmesartan, in the body. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: Olmesartan Medoxomil is the parent compound of Ethyl Olmesartan Medoxomil, differing only in the esterifying group attached to the imidazole ring. Where Olmesartan Medoxomil has a (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl ester, the related compound uses a simple ethyl ester. This makes Ethyl Olmesartan Medoxomil a likely synthetic precursor to Olmesartan Medoxomil, or an analog studied for its properties. [, , , , , , ]

Ethyl 4-(1-Hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate

Compound Description: This compound is a key intermediate in the synthesis of Olmesartan Medoxomil. [, , , , , , ]

Relevance: This compound represents the core imidazole moiety present in both Olmesartan Medoxomil and Ethyl Olmesartan Medoxomil. The only structural difference is the lack of the tetrazole-biphenyl substituent at the 1-position of the imidazole ring in this intermediate. This highlights the modular synthesis of sartans, building upon this core structure. [, , , , , , ]

N-Triphenylmethylolmesartan Ethyl (N-tritylolmesartan ethyl)

Compound Description: This is a protected form of an Olmesartan Medoxomil intermediate. The trityl group is a common protecting group in organic synthesis. []

Relevance: This intermediate showcases a later stage in the synthesis, where the tetrazole-biphenyl group is already attached to the imidazole. The presence of the ethyl ester confirms its relation to Ethyl Olmesartan Medoxomil, likely being one step prior in the synthesis before final ester swap. []

N-Triphenylmethylolmesartan Medoxomil (N-tritylolmesartan medoxomil)

Compound Description: This compound is a key intermediate in the synthesis of Olmesartan Medoxomil, featuring a trityl protecting group on the tetrazole nitrogen. []

Relevance: Similar to the ethyl variant, this compound demonstrates the near-final structure of Olmesartan Medoxomil before deprotection. The key difference is that the medoxomil ester is already present, indicating that Ethyl Olmesartan Medoxomil may undergo a different synthetic route, or be used to access analogs not directly covered in these papers. []

4-[2-(2-(Triphenylmethyl)tetrazole-5-yl)phenyl]benzyl bromide

Compound Description: This compound, often referred to by its acronym, serves as the reagent used to introduce the biphenyl-tetrazole side chain onto the imidazole core during Olmesartan Medoxomil synthesis. [, ]

Relevance: While not a direct analog of Ethyl Olmesartan Medoxomil, this reagent highlights the shared synthetic pathway these compounds likely have. Both would utilize this bromide to incorporate the key pharmacophore responsible for angiotensin receptor binding. [, ]

(5-Methyl-2-oxo-1,3-dioxolen-4-yl)methyl 4-(1-Methoxy-1-methylethyl)-2-propyl-1-{4-[2'(1H-tetrazol-5-yl)phenyl]phenyl}methylimidazole-5-carboxylate

Compound Description: This compound has been identified as an impurity in Olmesartan Medoxomil drug substance. []

Relevance: The structure of this impurity closely resembles that of Olmesartan Medoxomil, with the key difference being the presence of a methoxy group instead of a hydroxy group at a specific position. This impurity likely arises from side reactions during the synthesis of Olmesartan Medoxomil. Its presence further emphasizes the importance of controlling synthetic conditions to limit the formation of undesirable byproducts. []

N-1- and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl Derivatives of Olmesartan Medoxomil

Compound Description: These two compounds are identified as regioisomeric process-related impurities observed during the synthesis of Olmesartan Medoxomil. []

Relevance: These impurities provide insight into the reactivity and potential side reactions occurring during the final esterification step of Olmesartan Medoxomil synthesis. As Ethyl Olmesartan Medoxomil possesses a different ester group, it may exhibit different reactivity towards this alkylation, leading to a distinct impurity profile. Understanding such impurities is crucial for developing robust and high-yielding synthetic processes for both the target compound and its analogs. []

4-(1-Hydroxyl-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid,(5-methyl-2-oxo-1,3-dioxole-4-methyl) methyl ester

Compound Description: This compound is a specifically named intermediate in the production of Olmesartan Medoxomil. []

Relevance: The structure demonstrates that the 'medoxomil' portion of the molecule is added later in the synthesis, after the tetrazole-biphenyl is attached to the imidazole. This reinforces the likelihood of Ethyl Olmesartan Medoxomil being a precursor in some routes, as its simpler ester would need replacement to reach the final drug. []

2-propyl-4-(1-hydroxy-1-methylethyl)imidazole-5-carboxylic acid ethyl ester

Compound Description: This compound is the direct product of reacting 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylic acid with ethanol, representing the core structure of Ethyl Olmesartan Medoxomil before the introduction of the tetrazole-biphenyl substituent. []

Relevance: This compound further solidifies the idea that Ethyl Olmesartan Medoxomil is likely an intermediate or a closely studied analog of Olmesartan Medoxomil. []

Ramipril

Compound Description: Ramipril is another angiotensin-converting enzyme (ACE) inhibitor, often prescribed for hypertension and heart failure. []

Relevance: While structurally dissimilar to Olmesartan Medoxomil, Ramipril's presence highlights the therapeutic context. Finding analytical methods that can quantify both drugs simultaneously is valuable for formulations containing these co-administered antihypertensives. []

Rosuvastatin Calcium

Compound Description: Rosuvastatin Calcium is a statin medication, primarily used to lower cholesterol levels and reduce cardiovascular disease risk. []

Relevance: Analogous to Ramipril, the appearance of Rosuvastatin Calcium underscores the need for analytical methods capable of quantifying multiple drugs concurrently, especially when these drugs are frequently prescribed together, as in the case of managing cardiovascular risk factors. []

Overview

Ethyl Olmesartan Medoxomil is a prodrug that is converted into the active form, Olmesartan, upon hydrolysis. It is primarily utilized in the treatment of hypertension and belongs to a class of drugs known as angiotensin II receptor antagonists. The compound is characterized by its ability to block the action of angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation and reduced blood pressure. Ethyl Olmesartan Medoxomil is synthesized through a multi-step process that ensures high purity and yield, making it suitable for pharmaceutical applications.

Source and Classification

Ethyl Olmesartan Medoxomil is derived from the parent compound Olmesartan, which is an angiotensin II receptor blocker. It falls under the category of antihypertensive agents and is classified as an imidazole derivative. The compound's structure includes an ethyl ester group that enhances its bioavailability as a prodrug.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ethyl Olmesartan Medoxomil involves several key steps:

  1. Initial Formation: The process begins with the reaction of ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate with N-(Triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole in an organic solvent such as tetrahydrofuran or methyl tert-butyl ether. This reaction typically requires a base, such as anhydrous potassium carbonate, and may utilize a phase transfer catalyst to facilitate the reaction in a non-aqueous system .
  2. Purification: Following the initial synthesis, purification steps are crucial to eliminate impurities. Techniques such as column chromatography and recrystallization from solvents like methanol or ethyl acetate are employed to achieve high purity levels (greater than 99.5% by HPLC) .
  3. Final Hydrolysis: The final step involves hydrolyzing the ethyl ester to yield Olmesartan, which can be achieved using acidic conditions (e.g., 75% acetic acid) .
Molecular Structure Analysis

Structure and Data

Ethyl Olmesartan Medoxomil has a complex molecular structure characterized by several functional groups:

  • Chemical Formula: C23_{23}H30_{30}N4_{4}O5_{5}
  • Molecular Weight: Approximately 414.52 g/mol
  • Structural Features: The compound features an imidazole ring, a biphenyl moiety, and a tetrazole ring connected through various linkages.

The molecular structure can be represented as follows:

Ethyl Olmesartan MedoxomilC23H30N4O5\text{Ethyl Olmesartan Medoxomil}\rightarrow \text{C}_{23}\text{H}_{30}\text{N}_{4}\text{O}_{5}

Spectroscopic Data

The characterization of Ethyl Olmesartan Medoxomil includes techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Provides insights into the hydrogen and carbon environments within the molecule.
  • Infrared Spectroscopy (IR): Identifies functional groups based on their vibrational transitions.
  • Mass Spectrometry (MS): Confirms molecular weight and structural integrity.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis of Ethyl Olmesartan Medoxomil include:

  1. Alkylation Reaction: The initial alkylation step involves coupling reactions between various intermediates under controlled conditions to form the desired product.
  2. Deprotection Reactions: Protecting groups used during synthesis are removed under acidic conditions to yield the active compound.
  3. Hydrolysis: The conversion of the ethyl ester to the active form of Olmesartan occurs through hydrolysis, which can be facilitated by acidic or basic conditions depending on the desired pathway.

These reactions must be carefully monitored to minimize by-products and ensure high purity levels in the final product.

Mechanism of Action

Process and Data

Ethyl Olmesartan Medoxomil exerts its antihypertensive effects through specific interactions with angiotensin II receptors:

  1. Receptor Binding: Upon conversion to Olmesartan, it binds selectively to angiotensin II type 1 receptors (AT1), inhibiting their activation by angiotensin II.
  2. Vasodilation: This blockade leads to vasodilation, decreased secretion of aldosterone, and reduced blood pressure.
  3. Pharmacokinetics: The prodrug nature of Ethyl Olmesartan Medoxomil allows for improved absorption and bioavailability compared to its active form.

Pharmacological Data

The pharmacological profile indicates that Ethyl Olmesartan Medoxomil has a half-life that supports once-daily dosing, making it convenient for patients .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to moisture.
  • Melting Point: The melting point ranges around 120–130 °C.

These properties are critical for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Ethyl Olmesartan Medoxomil is primarily used in clinical settings for managing hypertension. Its effectiveness in lowering blood pressure makes it a valuable therapeutic agent in cardiovascular health management. Additionally, ongoing research explores its potential applications in other areas related to cardiovascular diseases due to its mechanism of action on angiotensin II receptors.

Properties

CAS Number

1378863-74-1

Product Name

Ethyl Olmesartan Medoxomil

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxybutan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

Molecular Formula

C30H32N6O6

Molecular Weight

572.622

InChI

InChI=1S/C30H32N6O6/c1-5-9-24-31-26(30(4,39)6-2)25(28(37)40-17-23-18(3)41-29(38)42-23)36(24)16-19-12-14-20(15-13-19)21-10-7-8-11-22(21)27-32-34-35-33-27/h7-8,10-15,39H,5-6,9,16-17H2,1-4H3,(H,32,33,34,35)

InChI Key

RVMXHIGGZIDKCO-UHFFFAOYSA-N

SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(CC)O

Synonyms

4-(1-Hydroxy-1-methylpropyl)-2-propyl-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.